molecular formula C21H20N2O4 B430657 2-(3-Ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one

2-(3-Ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one

Cat. No.: B430657
M. Wt: 364.4g/mol
InChI Key: YHIHEJKCWJUHGA-UHFFFAOYSA-N
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Description

2-(3-Ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxy-4-hydroxybenzaldehyde and 2-furylmethylamine.

    Condensation Reaction: The aldehyde group of 3-ethoxy-4-hydroxybenzaldehyde reacts with the amine group of 2-furylmethylamine under acidic or basic conditions to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization in the presence of a suitable catalyst to form the quinazolinone core structure.

    Final Modifications: Additional functional group modifications may be performed to achieve the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalyst Selection: Choosing efficient catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Using techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4g/mol

IUPAC Name

2-(3-ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C21H20N2O4/c1-2-26-19-12-14(9-10-18(19)24)20-22-17-8-4-3-7-16(17)21(25)23(20)13-15-6-5-11-27-15/h3-12,20,22,24H,2,13H2,1H3

InChI Key

YHIHEJKCWJUHGA-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CO4)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CO4)O

Origin of Product

United States

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